4-Bromo-3'-nitrobenzophenone
Overview
Description
4-Bromo-3'-nitrobenzophenone is a compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. The compound is characterized by the presence of a bromine atom and a nitro group attached to a benzophenone structure, which can undergo various chemical reactions due to the presence of these functional groups.
Synthesis Analysis
The synthesis of compounds related to 4-Bromo-3'-nitrobenzophenone has been explored through chemoselective arylation of phenols with bromo-nitroarenes. This process involves the use of potassium tert-butoxide at room temperature and follows an SNAr pathway, which is a type of nucleophilic aromatic substitution. The resulting nitro-biaryl-ols can be further converted into natural alkaloids such as carbazoles and dibenzofurans .
Molecular Structure Analysis
X-ray powder diffraction has been used to analyze the structure of a similar compound, 3-nitro-4-hydroxy-4'-bromobenzophenone, which is a nonlinear optical material. The study reported the unit cell parameters and suggested that the compound belongs to the orthorhombic crystal system with a P212121 space group . Additionally, polymorphism studies of 4-bromobenzophenone have revealed the existence of two polymorphs with different crystal structures and physical properties .
Chemical Reactions Analysis
The reactivity of bromo-nitroarenes in nucleophilic aromatic substitution reactions has been demonstrated in several studies. For instance, 3-bromo-2-nitrobenzo[b]thiophene has been shown to react with amines to produce N-substituted amino-nitrobenzo[b]thiophenes, which can undergo rearrangement . Moreover, the nucleophilic substitution of the bromine atom in 4-bromo-5-nitrophthalodinitrile has been explored for the synthesis of phthalocyanines, which are compounds with significant applications in materials science .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-3'-nitrobenzophenone and related compounds have been studied through various techniques. The stability of 4-bromomethyl-3-nitrobenzoic acid, a related compound, was investigated using HPLC-UV, revealing its susceptibility to hydrolytic degradation under acidic and alkaline conditions . The polymorphism study of 4-bromobenzophenone provided insights into the melting points, X-ray densities, and thermal properties of different polymorphs .
Scientific Research Applications
Application 2: α-Bromination Reaction on Acetophenone Derivatives
- Scientific Field: Organic Chemistry
- Methods of Application or Experimental Procedures: In this study, the bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .
- Results or Outcomes: Through the experimental teaching of 18 junior undergraduates, it was observed that all the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .
Application 3: Material for Synthesis
- Scientific Field: Organic Chemistry
- Summary of the Application: 4-Bromo-3’-nitrobenzophenone is often used as a material for synthesis in organic chemistry .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not specified in the source .
Application 4: Development and Applications of α-Bromonitrostyrenes
- Scientific Field: Organic Chemistry
- Summary of the Application: α-Bromonitrostyrenes, which can be synthesized from 4-Bromo-3’-nitrobenzophenone, have been developed and applied in various organic syntheses .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not specified in the source .
Application 5: Material for Synthesis in Organic Chemistry
- Scientific Field: Organic Chemistry
- Summary of the Application: 4-Bromo-3’-nitrobenzophenone is often used as a starting material for synthesis in organic chemistry .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not specified in the source .
Application 6: Development and Applications of α-Bromonitrostyrenes
- Scientific Field: Organic Chemistry
- Summary of the Application: α-Bromonitrostyrenes, which can be synthesized from 4-Bromo-3’-nitrobenzophenone, have been developed and applied in various organic syntheses .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not specified in the source .
Safety And Hazards
properties
IUPAC Name |
(4-bromophenyl)-(3-nitrophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO3/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(8-10)15(17)18/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPHOJDMACTBKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80488721 | |
Record name | (4-Bromophenyl)(3-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80488721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3'-nitrobenzophenone | |
CAS RN |
62100-13-4 | |
Record name | (4-Bromophenyl)(3-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80488721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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